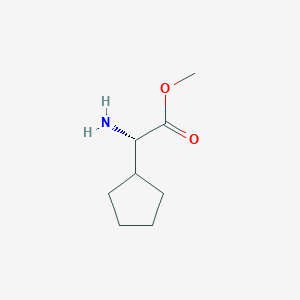

(S)-Methyl 2-amino-2-cyclopentylacetate

Description

BenchChem offers high-quality (S)-Methyl 2-amino-2-cyclopentylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-2-cyclopentylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-cyclopentylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQSMYWOPKCARZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (S)-Methyl 2-amino-2-cyclopentylacetate

Abstract: (S)-Methyl 2-amino-2-cyclopentylacetate is a chiral, non-proteinogenic α-amino acid ester of significant interest to the pharmaceutical and life sciences industries. As a derivative of glycine, its unique structure, featuring a cyclopentyl group at the α-carbon, imparts specific steric and lipophilic properties that are highly valuable in the design of novel therapeutics.[1] Non-proteinogenic amino acids are critical tools in modern drug discovery, used as versatile chiral building blocks to construct peptidomimetics and other complex molecular scaffolds with enhanced stability, potency, and bioavailability.[2] This guide provides a comprehensive technical overview of the core chemical properties, stereochemistry, enantioselective synthesis, and analytical characterization of (S)-Methyl 2-amino-2-cyclopentylacetate. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound as a strategic component in their synthetic and therapeutic programs.

Core Chemical and Physical Properties

(S)-Methyl 2-amino-2-cyclopentylacetate is a distinct chemical entity characterized by its specific stereoconfiguration and cycloaliphatic side chain. The hydrochloride salt is commonly used for improved stability and handling. A summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-amino-2-cyclopentylacetate | [3] |

| Synonyms | methyl (2S)-amino(cyclopentyl)ethanoate | [4] |

| CAS Number | 801162-35-6 (Free Base) | [3] |

| 14328-62-2 (Hydrochloride Salt) | [5][6] | |

| Molecular Formula | C₈H₁₅NO₂ (Free Base) | [4] |

| C₈H₁₆ClNO₂ (Hydrochloride Salt) | [5] | |

| Molecular Weight | 157.21 g/mol (Free Base) | [4] |

| 193.67 g/mol (Hydrochloride Salt) | [5] | |

| Canonical SMILES | COC(=O)C1CCCC1 | [3] |

| InChI | InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 | [3][4] |

| InChIKey | ZGQSMYWOPKCARZ-ZETCQYMHSA-N | [4] |

| Predicted XLogP | 1.1 | [7] |

| Physical Form | Expected to be a liquid or low-melting solid | N/A |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to have higher solubility in water. | N/A |

Stereochemistry and Conformational Impact

The Significance of the (S)-Configuration

Chirality is a fundamental principle in drug design, as the stereochemical configuration of a molecule dictates its three-dimensional arrangement and, consequently, its interaction with chiral biological targets such as enzymes and receptors. (S)-Methyl 2-amino-2-cyclopentylacetate possesses a single stereocenter at the α-carbon. The "(S)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the specific spatial orientation of the amine, carboxylate, cyclopentyl, and hydrogen substituents. Virtually all naturally occurring amino acids in proteins possess the L-configuration, which for most corresponds to the (S)-configuration.[8] The synthesis of this compound as a single enantiomer is therefore critical to ensure specific and predictable pharmacological activity, avoiding potential off-target effects or reduced efficacy that could arise from a racemic mixture.

Conformational Influence of the Cyclopentyl Moiety

The replacement of a simple side chain with a cyclopentyl group introduces significant steric bulk and increased lipophilicity. This modification serves several strategic purposes in medicinal chemistry:

-

Conformational Constraint: The rigid five-membered ring restricts the rotational freedom of the amino acid backbone when incorporated into a peptide, forcing it to adopt a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.

-

Enhanced Receptor Interactions: The hydrophobic cyclopentyl group can engage in favorable van der Waals or hydrophobic interactions within the binding pocket of a protein target, potentially increasing potency.

-

Improved Pharmacokinetics: The bulky cycloalkyl group can shield the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the metabolic stability and in vivo half-life of a peptide-based drug.

Enantioselective Synthesis Strategies

The synthesis of α-cycloalkyl amino acid esters presents a significant challenge due to the steric hindrance of the cycloalkyl group.[9][10] An efficient synthesis must not only construct the core structure but also precisely control the stereochemistry at the α-carbon. An organocatalytic, one-pot approach starting from readily available materials is a highly effective strategy.

Proposed Pathway: Knoevenagel/Asymmetric Epoxidation/Domino Reaction

A plausible and efficient route is the one-pot Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification (DROE) sequence.[9][10] This method is proven for synthesizing challenging α-amino acid esters with high enantioselectivity.

The workflow is as follows:

-

Knoevenagel Condensation: Cyclopentanecarbaldehyde is reacted with a suitable active methylene compound (e.g., an N-protected glycine ester equivalent) to form an α,β-unsaturated intermediate.

-

Asymmetric Epoxidation: The intermediate alkene is then subjected to an asymmetric epoxidation using a chiral catalyst. A quinidine-derived catalyst can be employed to selectively form the desired epoxide enantiomer, which sets the stereochemistry for the final product.[9]

-

Domino Ring-Opening Esterification (DROE): The epoxide is opened by a nucleophile (in this case, methanol) in a domino reaction that proceeds with inversion of configuration, yielding the final (S)-α-amino ester product.

Protocol 3.1: Representative Enantioselective Synthesis

Disclaimer: This is a representative protocol based on established methodologies for analogous compounds.[9][10] Optimization may be required.

-

Step 1: Knoevenagel Condensation: To a solution of cyclopentanecarbaldehyde (1.0 eq) and N-Boc-glycine methyl ester (1.1 eq) in toluene, add a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde. Cool the reaction and concentrate under reduced pressure.

-

Step 2: Asymmetric Epoxidation: Dissolve the crude α,β-unsaturated intermediate in dichloromethane (DCM) and cool to -20 °C. Add the quinidine-derived chiral catalyst (0.1 eq). Add tert-butyl hydroperoxide (1.5 eq) dropwise while maintaining the temperature. Stir the reaction for 24-48 hours, monitoring by TLC.

-

Step 3: Domino Ring-Opening Esterification (DROE): To the reaction mixture, add methanol (5.0 eq) and a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄). Allow the mixture to warm to room temperature and stir for 12-24 hours. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Step 4: Deprotection & Purification: Dissolve the crude N-Boc protected product in DCM and add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Concentrate the mixture under reduced pressure. Purify the resulting crude product (as the TFA or HCl salt) by flash column chromatography or recrystallization to yield the title compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following spectroscopic signatures are predicted for (S)-Methyl 2-amino-2-cyclopentylacetate.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.75 (s, 3H, -OCH₃), δ 3.50 (t, J=7 Hz, 1H, α-CH), δ 1.90-1.40 (m, 8H, cyclopentyl-CH₂), δ 1.70 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0 (C=O), δ 60.0 (α-C), δ 52.5 (-OCH₃), δ 42.0 (cyclopentyl C1), δ 30.0 (cyclopentyl C2/C5), δ 25.0 (cyclopentyl C3/C4) |

| IR (ATR, cm⁻¹) | 3350-3200 (N-H stretch, amine), 2950-2870 (C-H stretch, aliphatic), 1735 (C=O stretch, ester), 1210 (C-O stretch, ester) |

| MS (ESI+) | m/z 158.12 [M+H]⁺, 126.09 [M-OCH₃]⁺ |

Protocol 4.1: Standard Analytical Workflow

-

Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or MeOD) for NMR analysis. For LC-MS, prepare a ~1 mg/mL solution in methanol or acetonitrile.

-

NMR Analysis: Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher spectrometer to confirm the proton and carbon framework and their connectivities.

-

Mass Spectrometry: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to confirm the exact mass and molecular formula.

-

Chiral HPLC: To determine enantiomeric excess (ee), develop a method using a chiral stationary phase (e.g., Chiralpak® series) with a mobile phase typically consisting of hexane/isopropanol mixtures. Compare the retention time to a racemic standard.

Chemical Reactivity and Applications

As a functionalized amino acid, (S)-Methyl 2-amino-2-cyclopentylacetate is a versatile building block for further chemical modification, particularly in peptide synthesis.

Reactivity at Key Functional Groups

-

Amine Group: The primary amine is nucleophilic and can be readily acylated or alkylated. In peptide synthesis, it is typically protected with acid-labile (Boc) or base-labile (Fmoc) groups.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also undergo amidation to form peptide bonds when activated.

Protocol 5.1: Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

-

Dissolve (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until the solution is clear.

-

Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) (1.05 eq) in 1,4-dioxane dropwise.

-

Stir the reaction at room temperature overnight.

-

Acidify the mixture to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting Fmoc-protected amino acid by flash chromatography to yield the building block ready for SPPS.

Conclusion

(S)-Methyl 2-amino-2-cyclopentylacetate is a highly valuable, non-proteinogenic amino acid that offers medicinal chemists a powerful tool for rational drug design. Its defining features—a stereochemically pure α-carbon and a conformationally restricting cyclopentyl side chain—enable the synthesis of peptidomimetics and other small molecules with potentially superior potency, selectivity, and metabolic stability. Through robust enantioselective synthetic methods and well-defined analytical characterization, this compound can be reliably produced and incorporated into discovery pipelines, facilitating the development of next-generation therapeutics.

References

-

Das, U., et al. (2023). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. ACS Catalysis. [Link]

-

Raimondi, W., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]

-

Bendelsmith, A. J., et al. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

-

Jacobsen, E. N., et al. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

-

MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development. [Link]

-

Raimondi, W., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]

-

Wikipedia. Non-proteinogenic amino acids. [Link]

-

Sharma, A., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances. [Link]

-

American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14040494, Methyl 2-amino-2-cyclopropylacetate. [Link]

-

Molecularinfo.com. C8H16ClNO2 | cas number 14328-62-2. [Link]

-

PubChemLite. (s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 224366, 2-Amino-2-cyclopentylacetic acid. [Link]

-

Lee, H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5367719. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 538150, 2-Methylcyclopentyl acetate. [Link]

-

NIST. 2-methylcyclopentyl acetate. [Link]

-

Sbardella, G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]

-

Veselý, J., et al. (2014). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 38737, 2-Methylcyclopentanolacetate (cis). [Link]

-

Sbardella, G. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals. [Link]

-

LibreTexts Chemistry. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

- Google Patents. US7271268B1 - Process for preparation of [1-(mercaptomethyl)

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45082665, Cyclopentyl 2-amino-2-cyanoacetate. [Link]

-

Boisbouvier, J., et al. (2014). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Methods in Molecular Biology. [Link]

-

NMR-BIO. Isotope - labeled amino acids and compounds for NMR studies. [Link]

- Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70638605, Methyl 2-cyclopentyl-2-methylpropanoate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (S)-METHYL 2-AMINO-2-CYCLOPENTYLACETATE [sigmaaldrich.cn]

- 5. americanelements.com [americanelements.com]

- 6. molecularinfo.com [molecularinfo.com]

- 7. PubChemLite - (s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 8. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 9. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-Methyl 2-amino-2-cyclopentylacetate Hydrochloride (CAS 14328-62-2): Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of (S)-Methyl 2-amino-2-cyclopentylacetate, primarily focusing on its commercially available hydrochloride salt (CAS 14328-62-2). As a non-canonical, chiral amino acid derivative, this compound serves as a critical building block for researchers, scientists, and drug development professionals. Its unique cyclopentyl moiety offers a valuable scaffold for introducing conformational rigidity and lipophilicity into novel therapeutic agents. This document details the molecule's physicochemical properties, outlines a representative synthetic and chiral resolution pathway, establishes a robust analytical workflow for quality control, discusses its applications in medicinal chemistry, and provides essential safety and handling protocols.

Introduction: The Role of Non-Canonical Amino Acids in Drug Design

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Non-canonical amino acids (ncAAs) have emerged as powerful tools in this endeavor, allowing for the creation of novel molecular architectures with enhanced properties. (S)-Methyl 2-amino-2-cyclopentylacetate is a prime example of such a building block. As a derivative of glycine, it introduces a stereochemically defined quaternary center bearing a cyclopentyl group.[1]

The incorporation of this moiety can bestow several advantageous features upon a parent molecule:

-

Conformational Constraint: The five-membered ring restricts the rotational freedom of the side chain, which can lock the molecule into a more bioactive conformation, thereby increasing its binding affinity and selectivity for a biological target.

-

Increased Lipophilicity: The hydrocarbon nature of the cyclopentyl group increases the molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

-

Metabolic Stability: The quaternary carbon center can block sites of metabolic degradation, prolonging the in-vivo half-life of a drug candidate.

This guide serves as a technical resource for effectively utilizing this high-value intermediate in research and development settings.

Physicochemical and Structural Properties

(S)-Methyl 2-amino-2-cyclopentylacetate is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility. The properties of both the salt and the free base are summarized below.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source(s) |

| CAS Number | 14328-62-2 | 801162-35-6 | [2][3] |

| Molecular Formula | C₈H₁₆ClNO₂ | C₈H₁₅NO₂ | [4] |

| Molecular Weight | 193.67 g/mol | 157.21 g/mol | [2][5] |

| IUPAC Name | methyl (2S)-2-amino-2-cyclopentylacetate hydrochloride | methyl (2S)-2-amino-2-cyclopentylacetate | [3] |

| Appearance | White to yellow solid | Not specified (presumed oil/liquid) | |

| Storage Conditions | 2-8°C, store in a cool, dry, well-ventilated area | Room temperature | [4] |

| Synonyms | (S)-amino-cyclopentyl-acetic acid methyl ester HCl | methyl (2S)-amino(cyclopentyl)ethanoate | [5][6] |

Representative Synthesis and Chiral Resolution

The synthesis of enantiomerically pure α-amino acids with quaternary centers is a non-trivial challenge in organic chemistry. The key step is the establishment of the chiral center with high fidelity. While multiple routes exist, a common strategy involves the synthesis of a racemic mixture followed by chiral resolution, or an asymmetric synthesis from a prochiral starting material.

A plausible and widely applicable approach begins with the Strecker synthesis from cyclopentanone, followed by hydrolysis, esterification, and chiral resolution.

Caption: A representative synthetic pathway for the target compound.

Experimental Protocol: Esterification and Salt Formation (Illustrative)

This protocol describes the final steps, starting from the resolved (S)-amino acid.

-

Esterification:

-

Suspend (S)-2-amino-2-cyclopentylacetic acid (1.0 eq) in anhydrous methanol (10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10°C. The causality here is that thionyl chloride reacts with methanol to form HCl in situ, which protonates the carboxylic acid, activating it for esterification while also protecting the amine as its hydrochloride salt.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete conversion.

-

Remove the solvent under reduced pressure to yield the crude racemic methyl ester hydrochloride.

-

-

Chiral Resolution (Conceptual):

-

The synthesis of the pure (S)-enantiomer requires a resolution step. While chromatographic methods are common, classical resolution via diastereomeric salt formation is a robust industrial method.

-

The racemic amino acid (or its ester) is treated with a chiral resolving agent, such as a derivative of tartaric acid or a chiral sulfonic acid. This forms a pair of diastereomeric salts.

-

These diastereomers possess different physical properties, notably solubility. This difference is exploited by fractional crystallization from a suitable solvent system to isolate one diastereomer in high purity.

-

The isolated diastereomeric salt is then treated with a base to liberate the enantiomerically pure free amine.

-

-

Final Salt Formation:

-

Dissolve the purified (S)-Methyl 2-amino-2-cyclopentylacetate free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

-

Add a stoichiometric amount of a solution of hydrogen chloride in the same solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

-

Analytical and Quality Control Workflow

A rigorous analytical workflow is essential to validate the identity, purity, and stereochemical integrity of the final product. Each step provides orthogonal data, creating a self-validating quality control system.

Caption: A standard quality control workflow for compound validation.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. Methyl-specific isotope labeling can be used for more complex systems.[7]

| Predicted ¹H NMR Shifts (D₂O, 400 MHz) | Predicted ¹³C NMR Shifts (D₂O, 100 MHz) |

| δ 3.85 (s, 3H, -OCH₃) | δ 173.0 (C=O, Ester) |

| δ 3.70 (m, 1H, α-CH) | δ 65.0 (α-C) |

| δ 2.00-1.60 (m, 8H, Cyclopentyl CH₂) | δ 53.0 (-OCH₃) |

| δ 32.0 (Cyclopentyl C2, C5) | |

| δ 25.0 (Cyclopentyl C3, C4) |

-

Mass Spectrometry (MS): Confirms the molecular weight. For the hydrochloride salt, analysis is typically performed in positive ion mode, where the observed ion corresponds to the protonated free base [M+H]⁺.

-

Expected [M+H]⁺: 158.1176 m/z[6]

-

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

-

~3000-2800 cm⁻¹: N-H stretch (as ammonium salt), C-H stretch.

-

~1740 cm⁻¹: C=O stretch of the ester group. This is a highly characteristic and strong absorption.

-

~1200 cm⁻¹: C-O stretch of the ester.

-

Purity and Enantiomeric Excess Determination

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This method is the gold standard for determining the enantiomeric purity (or enantiomeric excess, % ee) of a chiral compound.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A column specifically designed to separate enantiomers. For amino acid derivatives, crown ether-based columns (e.g., Chiralpak CR-series) or cyclodextrin-based columns are often effective.[8] The choice of CSP is critical, as the separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP.[9]

-

Mobile Phase: A typical mobile phase for a crown ether column would be an acidic aqueous solution, such as perchloric acid in water, run isocratically. The acidic conditions ensure the primary amine is protonated, facilitating interaction with the crown ether's cavity.

-

-

Sample Preparation:

-

Accurately prepare a solution of (S)-Methyl 2-amino-2-cyclopentylacetate HCl in the mobile phase at a concentration of ~1 mg/mL.

-

Prepare a solution of the racemic compound to serve as a reference for peak identification and resolution calculation.

-

-

Chromatographic Analysis:

-

Injection Volume: 5-10 µL.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: Inject the racemic standard first to determine the retention times of the (R) and (S) enantiomers and to confirm adequate separation (Resolution > 1.5). Subsequently, inject the sample to be tested.

-

-

Data Interpretation:

-

Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100%

-

A successful synthesis should yield an enantiomeric excess of ≥98%.

-

Applications in Research and Drug Development

The primary value of (S)-Methyl 2-amino-2-cyclopentylacetate HCl lies in its role as a specialized intermediate in the synthesis of complex, high-value molecules, particularly pharmaceuticals.[4]

-

Peptidomimetics and Novel Scaffolds: As a glycine analogue, it can be incorporated into peptide sequences to create peptidomimetics. The cyclopentyl group provides a bulky, conformationally restricted side chain that can probe interactions within a receptor's binding pocket or disrupt enzymatic degradation of the peptide backbone.

-

Fragment-Based Drug Discovery (FBDD): The cyclopentyl amino ester fragment can be used in FBDD campaigns to identify initial low-affinity binders to a protein target, which are then elaborated into more potent leads.

-

Introduction of Lipophilicity and Rigidity: In medicinal chemistry, iteratively modifying a lead compound to improve its properties is standard practice. Replacing a simple group (like a methyl or ethyl) with a cyclopentyl group—a strategy analogous to the "magic methyl" effect—can profoundly alter a compound's biological activity, metabolic stability, and pharmacokinetic profile.[10][11] The rigid ring structure helps to reduce the entropic penalty upon binding to a target, potentially leading to a significant increase in potency.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed. The toxicological properties of this specific material have not been fully investigated.[12]

-

Hazard Identification: May cause eye, skin, and respiratory tract irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Handling: Use with adequate ventilation. Avoid generating dust. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12][13] Recommended storage temperature is 2-8°C.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Flush skin with plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention.[12]

-

Conclusion

(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride is a valuable and versatile chiral building block for the modern medicinal chemist. Its unique structural features—a stereodefined quaternary center and a conformationally rigid cyclopentyl group—provide a reliable means to introduce desirable physicochemical properties into novel molecular entities. A thorough understanding of its synthesis, analytical characterization, and proper handling, as detailed in this guide, is essential for its successful application in advancing drug discovery and development programs.

References

- (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride | CAS 14328-62-2. American Elements. [Link]

- C8H16ClNO2 | cas number 14328-62-2 | (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. molecularinfo.com. [Link]

- Material Safety Data Sheet. Cole-Parmer. [Link]

- (s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride (C8H15NO2). PubChemLite. [Link]

- Methyl 2-amino-2-cyclopropylacetate | C6H11NO2 | CID 14040494. PubChem. [Link]

- Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH. [Link]

- 2-Amino-2-cyclopentylacetic acid | C7H13NO2 | CID 224366. PubChem. [Link]

- (S)-Methyl 2-amino-2-cyclopentylacetate. MySkinRecipes. [Link]

- Chemical Properties of 2-methylcyclopentyl acetate. Cheméo. [Link]

- Liquid chromatographic comparisons for enantiomer resolution of α-amino acids and chiral primary amino compounds. CHOSUN. [Link]

- 2-Methylcyclopentyl acetate | C8H14O2 | CID 538150. PubChem. [Link]

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

- Methyl cyclopentanecarboxylate. NIST WebBook. [Link]

- 2-methylcyclopentyl acetate. NIST WebBook. [Link]

- The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

- Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. NIH. [Link]

- Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. NIH. [Link]

- Methyl-Containing Pharmaceuticals. PMC - NIH. [Link]

- Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. PubMed. [Link]

- Isotope-labeled amino acids and compounds for NMR studies. NMR-BIO. [Link]

- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. americanelements.com [americanelements.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (S)-Methyl 2-amino-2-cyclopentylacetate [myskinrecipes.com]

- 5. (S)-METHYL 2-AMINO-2-CYCLOPENTYLACETATE [sigmaaldrich.cn]

- 6. PubChemLite - (s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. nmr-bio.com [nmr-bio.com]

- 8. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]

- 9. Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

(S)-Methyl 2-amino-2-cyclopentylacetate structure and stereochemistry

For an audience of researchers, scientists, and drug development professionals.

Introduction

(S)-Methyl 2-amino-2-cyclopentylacetate is a non-proteinogenic α-amino acid ester, a class of compounds of significant interest in medicinal chemistry and drug development. These molecules serve as crucial building blocks for synthesizing peptidomimetics, constrained peptides, and other complex chiral molecules. The incorporation of a cyclopentyl group at the α-carbon introduces conformational rigidity, which can be advantageous for optimizing the pharmacological properties of a drug candidate, such as binding affinity and metabolic stability. This guide provides a comprehensive overview of the structure, stereochemistry, and analytical considerations for (S)-Methyl 2-amino-2-cyclopentylacetate.

Molecular Structure and Properties

(S)-Methyl 2-amino-2-cyclopentylacetate is a chiral molecule with the chemical formula C8H15NO2.[1] Its structure consists of a central α-carbon atom bonded to four different substituents: a cyclopentyl ring, an amino group (-NH2), a methyl ester group (-COOCH3), and a hydrogen atom. The presence of this chiral center gives rise to two enantiomers: (S)- and (R)-Methyl 2-amino-2-cyclopentylacetate.

Key Structural Features

-

α-Amino Acid Ester: The core structure is that of an α-amino acid, where the carboxylic acid is esterified with a methyl group. Amino acid esters are important intermediates in peptide synthesis and are often used as chiral synthons.[2][3]

-

Cyclopentyl Group: The bulky and lipophilic cyclopentyl group attached to the α-carbon significantly influences the molecule's steric and electronic properties. This cycloalkyl substitution is a key feature in the design of non-natural amino acids to create analogues of proteinogenic amino acids.

-

Chiral Center: The α-carbon is a stereocenter, leading to the existence of enantiomers. The specific spatial arrangement of the substituents around this carbon dictates the molecule's biological activity and interaction with other chiral molecules, such as enzymes and receptors.

Physicochemical Properties

A summary of the key physicochemical properties for the hydrochloride salt of (S)-Methyl 2-amino-2-cyclopentylacetate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 14328-62-2 | [4][5] |

| Molecular Formula | C8H16ClNO2 | [4] |

| Molecular Weight | 193.67 g/mol | [4] |

| Appearance | Not specified | |

| Solubility | Not specified |

Note: Data corresponds to the hydrochloride salt form of the compound.

Stereochemistry: The Significance of the (S)-Configuration

The designation "(S)" in (S)-Methyl 2-amino-2-cyclopentylacetate refers to the absolute configuration at the chiral α-carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. Understanding and controlling the stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[6]

Assigning the (S)-Configuration

To assign the stereochemistry, the substituents attached to the chiral center are prioritized based on their atomic number. For (S)-Methyl 2-amino-2-cyclopentylacetate, the priorities are as follows:

-

-NH2 (highest priority due to the nitrogen atom)

-

-COOCH3 (the carbon is bonded to two oxygen atoms)

-

-C5H9 (cyclopentyl group)

-

-H (lowest priority)

When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority substituent (1 → 2 → 3) proceeds in a counter-clockwise direction. This arrangement corresponds to the (S)-configuration.

Visualization of Stereochemistry

The following diagram illustrates the three-dimensional structure of (S)-Methyl 2-amino-2-cyclopentylacetate, highlighting the stereochemical arrangement at the α-carbon.

Caption: 3D representation of (S)-Methyl 2-amino-2-cyclopentylacetate showing CIP priorities.

Synthesis and Enantioselective Control

The synthesis of enantiomerically pure α-amino acids and their derivatives is a well-established but often challenging field of organic chemistry.[7][8] Several strategies can be employed to obtain (S)-Methyl 2-amino-2-cyclopentylacetate with high enantiopurity.

General Synthetic Approaches

Common methods for the synthesis of non-natural α-amino esters include:

-

Asymmetric Alkylation: This approach often involves the alkylation of a chiral glycine enolate equivalent with a suitable electrophile.[7]

-

Strecker Synthesis: A classical method involving the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis. Asymmetric variations of this reaction are widely used.

-

Biocatalysis: The use of enzymes, such as aminotransferases or hydrolases, can offer high enantioselectivity under mild reaction conditions.[2]

-

Chiral Resolution: A racemic mixture of the amino ester can be separated into its constituent enantiomers through various techniques, including crystallization with a chiral resolving agent or chiral chromatography.

A Plausible Enantioselective Synthetic Workflow

A representative, though not exhaustive, workflow for the enantioselective synthesis of α-cycloalkyl amino acid esters could involve an organocatalytic domino reaction.[8] This approach offers operational simplicity and can lead to high enantioselectivity.

Caption: A conceptual workflow for the enantioselective synthesis of the target compound.

Expert Insight: The choice of chiral catalyst in the asymmetric epoxidation step is critical for controlling the stereochemical outcome. Quinidine-derived catalysts have shown promise in similar transformations, affording the desired (S)-enantiomer.[8] The subsequent domino ring-opening esterification provides a direct route to the α-amino ester functionality.

Analytical Characterization

Confirming the structure and stereochemical purity of (S)-Methyl 2-amino-2-cyclopentylacetate requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the α-proton (a multiplet), and the cyclopentyl protons.

-

¹³C NMR will provide signals for the carbonyl carbon of the ester, the α-carbon, the methyl carbon of the ester, and the carbons of the cyclopentyl ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For the hydrochloride salt, the expected molecular ion peak would correspond to the protonated free base [M+H]⁺.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and C-H stretches of the alkyl groups.

Chiral Chromatography

To determine the enantiomeric excess (ee) of (S)-Methyl 2-amino-2-cyclopentylacetate, chiral high-performance liquid chromatography (HPLC) is the method of choice.

4.2.1. Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) is essential. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are commonly used for separating enantiomers of amino acid derivatives.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is suitable if the molecule contains a chromophore. If not, a refractive index (RI) detector or derivatization with a UV-active agent may be necessary.

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected onto the column.

-

Data Analysis: The retention times of the (S)- and (R)-enantiomers will differ. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

Trustworthiness of the Protocol: To ensure the validity of the results, a racemic standard of Methyl 2-amino-2-cyclopentylacetate should be run to confirm the separation of the two enantiomers and to identify their respective retention times. The method should also be validated for linearity, precision, and accuracy.

Conclusion

(S)-Methyl 2-amino-2-cyclopentylacetate is a valuable chiral building block with significant potential in the development of novel therapeutics. A thorough understanding of its structure, stereochemistry, and analytical characterization is crucial for its effective application in research and drug discovery. The synthetic strategies and analytical protocols outlined in this guide provide a solid foundation for researchers working with this and related non-natural amino acid derivatives. The continued development of efficient and highly selective synthetic methods will further facilitate the exploration of this important class of molecules.

References

-

Evans, D. A., et al. (1998). Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society. [Link]

-

Wang, Z. J., et al. (2022). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. ACS Catalysis. [Link]

-

Bella, M., et al. (2011). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]

-

American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. [Link]

-

Molecularinfo.com. C8H16ClNO2 | cas number 14328-62-2 | (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. [Link]

-

PubChem. (s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride. [Link]

-

LibreTexts Chemistry. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

-

Ghosh, A. K., & Kulkarni, S. (2014). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

Sources

- 1. PubChemLite - (s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. americanelements.com [americanelements.com]

- 5. molecularinfo.com [molecularinfo.com]

- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate and Related Non-Proteinogenic Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic α-amino acids represent a cornerstone in modern medicinal chemistry and drug development, offering unique structural motifs that can enhance the pharmacological profiles of peptide-based therapeutics. This guide provides a comprehensive overview of the synthetic strategies for accessing enantiomerically pure non-proteinogenic amino acids, with a specific focus on the synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate, a valuable building block characterized by its α,α-disubstituted cyclic structure. We will delve into the foundational principles of asymmetric synthesis, explore various methodologies including the Strecker synthesis, the use of chiral auxiliaries, and catalytic enantioselective approaches, and provide a detailed, field-proven experimental protocol. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

The twenty proteinogenic amino acids form the fundamental alphabet of life, dictating the structure and function of proteins. However, the realm of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids, which are not genetically encoded for protein synthesis, are found in nature and have been synthesized in the laboratory, exhibiting a vast diversity of structures and functionalities.[1] In the pharmaceutical industry, the incorporation of these unnatural amino acids into peptide drug candidates has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[2]

The introduction of α,α-disubstituted amino acids, such as the target of this guide, (S)-Methyl 2-amino-2-cyclopentylacetate, is particularly advantageous. The quaternary α-carbon atom imparts significant conformational constraints on the peptide backbone, leading to more stable secondary structures like helices and turns.[3] This conformational rigidity can enhance binding affinity and selectivity for biological targets. Furthermore, the steric hindrance provided by the two substituents at the α-position can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the drug.

This guide will provide a detailed exploration of the synthetic methodologies to access these valuable building blocks, with an emphasis on achieving high enantiomeric purity, a critical factor for biological activity.

Foundational Strategies in Asymmetric Amino Acid Synthesis

The synthesis of enantiomerically pure α-amino acids is a central challenge in organic chemistry.[4] The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, a variety of sophisticated methods have been developed to control the stereochemical outcome of chemical reactions. These can be broadly categorized into three main approaches:

-

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products, such as other amino acids or carbohydrates, as starting materials. The inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations.

-

Resolution of Racemates: In this approach, a racemic mixture of the target amino acid is prepared, and then the two enantiomers are separated. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution.

-

Asymmetric Synthesis: This is often the most elegant and efficient approach, where a new chiral center is created in a prochiral substrate with a preference for one enantiomer over the other.[5] This is typically achieved using a chiral catalyst, a chiral auxiliary, or a chiral reagent.

This guide will focus on asymmetric synthesis, as it offers the most direct and versatile route to a wide range of non-proteinogenic amino acids.

Key Asymmetric Synthetic Methodologies

The Asymmetric Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a classic and highly versatile method for the synthesis of α-amino acids.[6] The reaction involves the three-component condensation of an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[7][8]

The classical Strecker synthesis produces a racemic mixture of amino acids. To achieve enantioselectivity, the reaction can be modified in several ways:

-

Using a Chiral Amine: By replacing ammonia with a chiral amine, a chiral imine intermediate is formed. The subsequent nucleophilic attack of the cyanide ion occurs diastereoselectively, leading to an enantioenriched α-aminonitrile. The chiral amine can then be cleaved to yield the desired amino acid.

-

Using a Chiral Catalyst: In recent years, significant progress has been made in the development of chiral catalysts for the asymmetric Strecker reaction.[9] These catalysts, which can be either metal-based or organocatalysts, create a chiral environment around the imine substrate, directing the cyanide attack to one face of the molecule. This approach is highly efficient as only a substoichiometric amount of the chiral catalyst is required.

The asymmetric Strecker reaction is a powerful tool for the synthesis of α,α-disubstituted amino acids, starting from a ketone. For the synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate, cyclopentanone would serve as the ketone starting material.

Caption: Asymmetric Strecker Synthesis Workflow.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a robust and reliable strategy for asymmetric synthesis.[5] In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantioenriched product.

For the synthesis of α-amino acids, chiral auxiliaries such as Evans oxazolidinones or camphor sultam derivatives are commonly employed. The general workflow involves the following steps:

-

Acylation: The chiral auxiliary is acylated with a glycine equivalent, often protected at the nitrogen atom.

-

Enolate Formation and Alkylation: A base is used to generate a chiral enolate, which is then alkylated with an electrophile. The steric bulk of the chiral auxiliary blocks one face of the enolate, leading to a highly diastereoselective alkylation. For the synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate, this would involve a di-alkylation with a suitable cyclopentyl precursor.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed under mild conditions to afford the desired α-amino acid, which can then be esterified.

The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Catalytic Enantioselective Synthesis

Catalytic asymmetric synthesis represents the pinnacle of efficiency in creating chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of the enantioenriched product.[4] For the synthesis of α,α-disubstituted amino acids, several catalytic strategies have been developed:

-

Catalytic Asymmetric Alkylation: This involves the enantioselective alkylation of a glycine enolate equivalent using a chiral phase-transfer catalyst or a chiral metal complex. This method allows for the direct and efficient introduction of the side chains.

-

Catalytic Asymmetric Addition to Ketimines: This approach involves the addition of a nucleophile to a ketimine derived from an α-keto ester.[9] Chiral catalysts, often based on transition metals like nickel or copper, coordinate to the ketimine and activate it for nucleophilic attack, while controlling the stereochemistry of the addition.

These catalytic methods are often highly enantioselective and can be performed under mild reaction conditions.

Experimental Protocol: Synthesis of (S)-Methyl 2-amino-2-cyclopentylacetate Hydrochloride

The following protocol is a representative example of an asymmetric Strecker synthesis followed by esterification, a common and effective route for the preparation of the target molecule.

Part 1: Asymmetric Strecker Reaction to form (S)-2-Amino-2-cyclopentanenitrile

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add cyclopentanone (1.0 eq) and a chiral amine (e.g., (S)-(-)-α-methylbenzylamine, 1.05 eq) in a suitable solvent such as toluene (5 mL/mmol of cyclopentanone).

-

Iminium Ion Formation: Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise over 15 minutes. The reaction is typically stirred at this temperature for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude α-aminonitrile can be purified by column chromatography on silica gel.

Part 2: Hydrolysis and Esterification

-

Hydrolysis: The purified α-aminonitrile is dissolved in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum.

-

Esterification: After cooling to room temperature, the aqueous solution is concentrated under reduced pressure to give the crude amino acid hydrochloride. The crude product is then suspended in methanol, and trimethylchlorosilane (TMSCl) is added dropwise at 0 °C.[10] The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride as a white solid.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical ee (%) |

| Strecker Reaction | Cyclopentanone, Chiral Amine, TMSCN | Toluene | 0 to RT | 12-24 | 80-95 | >95 |

| Hydrolysis | α-Aminonitrile, conc. HCl | Water | Reflux | 4-6 | 85-95 | - |

| Esterification | Amino Acid HCl, Methanol, TMSCl | Methanol | 0 to RT | 2-4 | 90-98 | - |

Conclusion and Future Outlook

The synthesis of non-proteinogenic amino acids, particularly α,α-disubstituted analogs like (S)-Methyl 2-amino-2-cyclopentylacetate, is a vibrant and evolving field of research. The methodologies discussed in this guide—asymmetric Strecker synthesis, chiral auxiliary-mediated approaches, and catalytic enantioselective methods—provide a powerful toolkit for chemists to access a wide array of structurally diverse building blocks. The continued development of more efficient, selective, and sustainable synthetic methods will undoubtedly accelerate the discovery of novel peptide-based therapeutics with improved pharmacological properties. As our understanding of the relationship between structure and function deepens, the demand for tailor-made non-proteinogenic amino acids will only continue to grow, making the synthetic strategies outlined herein more critical than ever.

References

-

Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+) - RSC Publishing. Available at: [Link]

-

Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. Available at: [Link]

-

Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids - Longdom Publishing. Available at: [Link]

-

Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - Organic Chemistry Portal. Available at: [Link]

-

Asymmetric Synthesis of Non-Proteinogenic Amino Acids - Wiley. Available at: [Link]

-

The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC - NIH. Available at: [Link]

-

Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews - ACS Publications. Available at: [Link]

-

Stereoselective Synthesis of α-Disubstituted β-Homoprolines - ACS Publications. Available at: [Link]

-

Chiral Amino Acids Synthesis. Available at: [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - NIH. Available at: [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. Available at: [Link]

-

Strecker Synthesis - Master Organic Chemistry. Available at: [Link]

-

Strecker Synthesis - NROChemistry. Available at: [Link]

-

Strecker amino acid synthesis - Wikipedia. Available at: [Link]

-

Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate | Request PDF - ResearchGate. Available at: [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

-

Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. Available at: [Link]

-

Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate | Request PDF - ResearchGate. Available at: [Link]

-

Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC - NIH. Available at: [Link]

-

Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing). Available at: [Link]

-

(s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride (C8H15NO2) - PubChemLite. Available at: [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available at: [Link]

-

Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Available at: [Link]

-

Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids - Universidad de La Rioja. Available at: [Link]

-

Studies on the symmetric synthesis of alpha-amino acids. II. New systems for highly specific asymmetric synthesis with conservation of the Chiral reagent - PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. americanelements.com [americanelements.com]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. longdom.org [longdom.org]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-Methyl 2-amino-2-cyclopentylacetate: A Predictive and Comparative Guide

Abstract

(S)-Methyl 2-amino-2-cyclopentylacetate is a chiral non-proteinogenic α-amino acid ester of significant interest in medicinal chemistry and drug development. Its unique cyclopentyl moiety introduces conformational rigidity, a desirable trait for designing potent and selective therapeutic agents. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-Methyl 2-amino-2-cyclopentylacetate. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and scientifically grounded characterization. This document is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and application of novel amino acid derivatives.

Introduction: The Significance of Constrained Amino Acids

The conformational flexibility of small molecules is a critical parameter in drug design. While flexibility can be advantageous for initial binding to a biological target, it often comes at the cost of reduced potency and selectivity, accompanied by an entropic penalty upon binding. Non-proteinogenic amino acids incorporating cyclic constraints, such as the cyclopentyl group in (S)-Methyl 2-amino-2-cyclopentylacetate, offer a compelling solution. The cyclopentyl ring restricts the torsional angles of the amino acid backbone, pre-organizing the molecule into a more defined conformation. This can lead to enhanced binding affinity and specificity for target proteins, making such compounds valuable building blocks in peptidomimetics and other therapeutic scaffolds.

The accurate interpretation of spectroscopic data is fundamental to confirming the chemical identity and purity of newly synthesized molecules like (S)-Methyl 2-amino-2-cyclopentylacetate. This guide provides a detailed predictive analysis of its spectroscopic signature, offering a baseline for researchers working with this and structurally similar compounds.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for (S)-Methyl 2-amino-2-cyclopentylacetate. These predictions are based on established principles of NMR, IR, and MS, and are supported by comparative data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of (S)-Methyl 2-amino-2-cyclopentylacetate are discussed below.

2.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of unique proton environments and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-Methyl 2-amino-2-cyclopentylacetate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | 1.5 - 3.0 | Broad Singlet | 2H |

| -OCH₃ | ~3.7 | Singlet | 3H |

| α-H | ~3.5 | Singlet | 1H |

| Cyclopentyl-H | 1.4 - 1.9 | Multiplet | 9H |

-

Causality of Predictions:

-

-NH₂ (Amino Protons): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is predicted, a common feature for amine protons.

-

-OCH₃ (Methyl Ester Protons): The protons of the methyl ester group are in a well-defined chemical environment and are expected to appear as a sharp singlet around 3.7 ppm.

-

α-H (Alpha-Proton): The proton attached to the chiral center (α-carbon) is adjacent to both the amino group and the ester carbonyl. Its chemical shift is predicted to be around 3.5 ppm. The absence of adjacent protons would result in a singlet.

-

Cyclopentyl-H (Cyclopentyl Protons): The nine protons on the cyclopentyl ring are diastereotopic and will exhibit complex splitting patterns, resulting in a broad multiplet in the aliphatic region of the spectrum (1.4 - 1.9 ppm).

-

2.1.2. Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-Methyl 2-amino-2-cyclopentylacetate

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester Carbonyl) | ~175 |

| α-C (Alpha-Carbon) | ~60 |

| -OCH₃ (Methyl Ester Carbon) | ~52 |

| Cyclopentyl-C (quaternary) | ~45 |

| Cyclopentyl-C (methylene) | 25 - 35 |

-

Causality of Predictions:

-

C=O (Ester Carbonyl): The carbonyl carbon of the ester group is significantly deshielded and is expected to appear at the downfield end of the spectrum, around 175 ppm.

-

α-C (Alpha-Carbon): The chiral carbon atom, bonded to the nitrogen of the amino group and the cyclopentyl ring, is predicted to have a chemical shift of approximately 60 ppm.

-

-OCH₃ (Methyl Ester Carbon): The carbon of the methyl ester group will resonate at around 52 ppm.

-

Cyclopentyl-C: The carbons of the cyclopentyl ring will appear in the aliphatic region. The quaternary carbon attached to the α-carbon will be around 45 ppm, while the methylene carbons will be found between 25 and 35 ppm.

-

2.1.3. Experimental NMR Data of a Structural Analog: Methyl 2-cyclopentanonecarboxylate

To provide context for the predicted values, the experimental ¹H NMR spectrum of Methyl 2-cyclopentanonecarboxylate is a useful comparison. Although it contains a ketone instead of an amine, the cyclopentyl and methyl ester moieties are present. A published ¹H NMR spectrum of this compound shows the methyl ester protons at approximately 3.7 ppm and the cyclopentyl protons as multiplets between 1.8 and 2.5 ppm.[1][2] This aligns with the predicted chemical shifts for the corresponding groups in (S)-Methyl 2-amino-2-cyclopentylacetate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for (S)-Methyl 2-amino-2-cyclopentylacetate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Two bands for primary amine |

| C-H Stretch (Aliphatic) | 2850 - 3000 | |

| C=O Stretch (Ester) | 1735 - 1750 | Strong absorption |

| N-H Bend (Amine) | 1590 - 1650 | |

| C-O Stretch (Ester) | 1000 - 1300 | Two bands |

-

Expert Interpretation:

-

The presence of a primary amine will be indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region.

-

A strong, sharp absorption band between 1735 and 1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.

-

The aliphatic C-H stretching from the cyclopentyl and methyl groups will appear in the 2850-3000 cm⁻¹ range.

-

The N-H bending vibration of the primary amine is expected in the 1590-1650 cm⁻¹ region.

-

The C-O stretching vibrations of the ester group will result in two bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Predicted Molecular Ion Peak: The molecular weight of (S)-Methyl 2-amino-2-cyclopentylacetate (C₈H₁₅NO₂) is 157.21 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum is expected at m/z = 157.

-

Predicted Fragmentation Pattern: Alpha-amino esters are known to undergo characteristic fragmentation pathways.

-

Loss of the methoxycarbonyl group (-COOCH₃): A prominent fragment would be expected at m/z = 98, corresponding to the loss of the methoxycarbonyl radical. This fragment would be the cyclopentylaminomethylidene cation.

-

Loss of the cyclopentyl group (-C₅H₉): Cleavage of the bond between the α-carbon and the cyclopentyl ring would result in a fragment at m/z = 88, corresponding to the 2-aminoacetate methyl ester cation.

-

Other Fragments: Further fragmentation of the cyclopentyl ring and other parts of the molecule would lead to smaller fragments.

-

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of (S)-Methyl 2-amino-2-cyclopentylacetate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Thin Film (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Ionization: Ionize the sample molecules. EI is a common technique for volatile, thermally stable compounds and often results in extensive fragmentation. ESI is a softer ionization technique suitable for a wider range of compounds and typically shows a more prominent molecular ion peak.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Key Structural Features and Spectroscopic Principles

Molecular Structure

Caption: 2D structure of (S)-Methyl 2-amino-2-cyclopentylacetate.

NMR Correlation Workflow

Caption: Correlation of ¹H and ¹³C NMR signals to molecular structure.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the NMR, IR, and MS spectroscopic data for (S)-Methyl 2-amino-2-cyclopentylacetate. By combining theoretical predictions with experimental data from structurally related analogs, a comprehensive spectroscopic profile has been established. This information serves as a valuable resource for researchers in the synthesis and characterization of this and similar constrained amino acid derivatives, facilitating their development and application in medicinal chemistry and beyond. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring consistency and reliability in experimental work.

References

-

ResearchGate. 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl (2S)-amino(cyclopentyl)ethanoate hydrochloride

This guide provides a comprehensive overview of the known physical properties of methyl (2S)-amino(cyclopentyl)ethanoate hydrochloride (CAS No. 14328-62-2). It is intended for researchers, scientists, and professionals in drug development who are working with or considering the use of this non-proteinogenic amino acid derivative. Beyond presenting established data, this document offers field-proven insights into the experimental determination of these properties, reflecting the practical challenges and considerations encountered in a laboratory setting.

The significance of amino acid esters, such as the title compound, lies in their utility as crucial intermediates in organic synthesis, particularly in peptide chemistry and the development of peptidomimetics[1]. The cyclopentyl moiety introduces conformational rigidity, a desirable trait in designing molecules with specific biological activities. Understanding the physical properties of this hydrochloride salt is paramount for its effective handling, characterization, and application in synthetic workflows.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to ascertain its precise chemical identity. Methyl (2S)-amino(cyclopentyl)ethanoate hydrochloride is the hydrochloride salt of the methyl ester of (S)-cyclopentylglycine. The presence of the hydrochloride group enhances the compound's stability and crystallinity compared to its free base form.

Caption: 2D Structure of Methyl (2S)-amino(cyclopentyl)ethanoate hydrochloride.

The stereochemistry at the alpha-carbon is designated as (S), which is a critical determinant of its biological activity and interaction with other chiral molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14328-62-2[2][3] |

| Molecular Formula | C₈H₁₆ClNO₂[2] |

| Molecular Weight | 193.67 g/mol [2] |

| IUPAC Name | methyl (2S)-2-amino-2-cyclopentylacetate;hydrochloride[2] |

| SMILES | COC(=O)C(C1CCCC1)N.Cl[2] |

| Synonyms | L-Cyclopentyl-Gly-Methyl Ester HCl, (S)-Amino-Cyclopentyl-Acetic Acid Methyl Ester Hydrochloride[2] |

Physicochemical Properties

The physical state, thermal properties, and solubility dictate the storage, handling, and reaction conditions for a compound.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not available (N/A) | [2] |

| Boiling Point | 249.8 °C at 760 mmHg | [2] |

| Flash Point | 104.9 °C | [2] |

| Storage | Recommended: -20°C for long-term (3 years) | [2] |

A notable observation from supplier data is the absence of a reported melting point[2]. This is uncommon for a crystalline solid and suggests a few possibilities from a Senior Application Scientist's perspective:

-

Decomposition: The compound may decompose upon heating before a true melting point is reached. This is not unusual for amino acid salts.

-

Hygroscopicity: The compound might be hygroscopic, and absorbed moisture could affect the melting behavior, making a sharp, reproducible melting point difficult to determine.

-

Lack of Data: It is also possible that this specific physical property has not been formally determined or published for this compound.

Expert Insight: The absence of a melting point necessitates a thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to be performed. TGA would reveal any mass loss due to decomposition or dehydration, while DSC would identify the temperature of any phase transitions, including melting or decomposition.

Predicted Solubility:

-

Water: High solubility is expected due to the ionic nature of the hydrochloride salt.

-

Methanol & Ethanol: Good solubility is anticipated as these are polar protic solvents capable of solvating the salt.

-

Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether): Low solubility is likely, as these solvents are less effective at solvating ionic species.

Expert Insight: The solubility profile is critical for reaction setup and purification. For instance, its likely insolubility in diethyl ether can be exploited for precipitation and purification, a common technique for amino acid ester hydrochlorides.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a compound. While published spectra for methyl (2S)-amino(cyclopentyl)ethanoate hydrochloride are not readily found, this section outlines the expected spectral features and the protocols for their acquisition.

NMR is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features:

-

-OCH₃ (Methyl Ester): A singlet around 3.7 ppm.

-